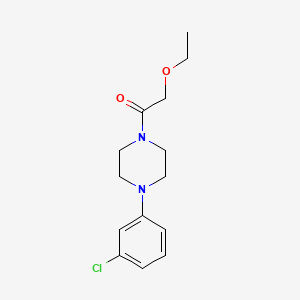
1-(3-chlorophenyl)-4-(ethoxyacetyl)piperazine
説明
1-(3-chlorophenyl)-4-(ethoxyacetyl)piperazine, also known as GBR-12909, is a chemical compound that belongs to the piperazine class of compounds. It is a potent and selective dopamine reuptake inhibitor and has been extensively studied for its potential use in the treatment of various neurological disorders.
作用機序
1-(3-chlorophenyl)-4-(ethoxyacetyl)piperazine works by selectively inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels and enhances the transmission of dopamine signals, resulting in increased motivation and reward-seeking behavior. It also has some affinity for the norepinephrine transporter, but to a lesser extent than dopamine transporter.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-(ethoxyacetyl)piperazine has been shown to increase dopamine levels in the brain, which can lead to a range of biochemical and physiological effects. These include increased motivation, enhanced cognitive function, and improved memory. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
実験室実験の利点と制限
One of the main advantages of 1-(3-chlorophenyl)-4-(ethoxyacetyl)piperazine is its high selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, its potency and selectivity can also make it difficult to work with in lab experiments, as small changes in concentration can have significant effects on its activity. Additionally, its potential for abuse and addiction means that it must be handled with care and used only in controlled settings.
将来の方向性
There are several potential future directions for research on 1-(3-chlorophenyl)-4-(ethoxyacetyl)piperazine. One area of interest is its potential use in the treatment of Parkinson's disease, where it could be used to enhance the effectiveness of existing treatments. Another area of interest is its potential use in the treatment of drug addiction, where it could be used to reduce drug-seeking behavior and improve treatment outcomes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-chlorophenyl)-4-(ethoxyacetyl)piperazine, as well as its potential limitations and risks.
科学的研究の応用
1-(3-chlorophenyl)-4-(ethoxyacetyl)piperazine has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in reward and motivation pathways.
特性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-ethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-11-14(18)17-8-6-16(7-9-17)13-5-3-4-12(15)10-13/h3-5,10H,2,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBFRCGWRMUYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(ethoxyacetyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



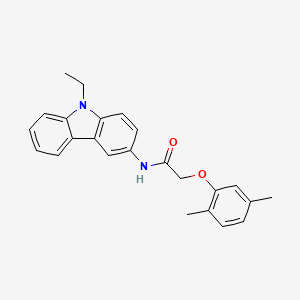
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4656457.png)
![N-[1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4656480.png)
![3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B4656492.png)
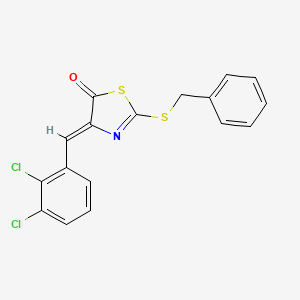
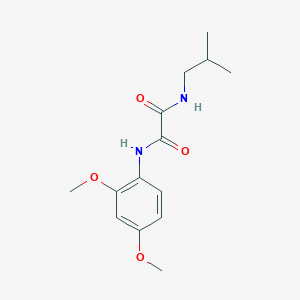
![1-(3-methoxyphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4656516.png)
![N-(2,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4656522.png)
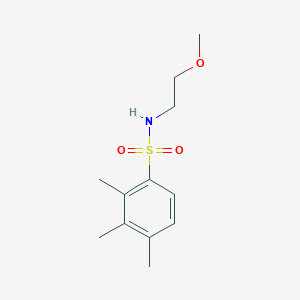
![4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B4656549.png)
![5-ethyl-N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide](/img/structure/B4656554.png)
![2-chloro-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B4656561.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4656563.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-cyclohexylacetamide](/img/structure/B4656568.png)